molecular formula C11H25BO2 B14851588 Undecylboronic acid

Undecylboronic acid

Cat. No.: B14851588
M. Wt: 200.13 g/mol
InChI Key: YJTMGAYLJMJZIF-UHFFFAOYSA-N
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Description

Undecylboronic acid (C₁₁H₂₃BO₂) is an organoboron compound characterized by an 11-carbon alkyl chain linked to a boronic acid group (-B(OH)₂). Boronic acids are widely utilized in organic synthesis, catalysis, and biomedical applications due to their ability to form reversible covalent bonds with diols and other nucleophiles . For instance, the compound’s hydrophobic alkyl chain may enhance lipid membrane permeability, making it relevant in drug delivery systems or sensor technologies .

Properties

Molecular Formula

C11H25BO2

Molecular Weight

200.13 g/mol

IUPAC Name

undecylboronic acid

InChI

InChI=1S/C11H25BO2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h13-14H,2-11H2,1H3

InChI Key

YJTMGAYLJMJZIF-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCCCCCCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecylboronic acid typically involves the reaction of an alkyl halide with a boronic ester. One common method is the hydroboration of an alkene followed by oxidation. For example, undecene can be hydroborated using diborane (B2H6) to form the corresponding trialkylborane, which is then oxidized to yield this compound.

Another method involves the direct borylation of an alkyl halide using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. This reaction proceeds under mild conditions and provides a straightforward route to this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration-oxidation processes or catalytic borylation reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Suzuki Coupling

Undecylboronic acid participates in the Suzuki-Miyaura coupling , a cross-coupling reaction catalyzed by palladium. In this reaction, the boron atom exchanges its alkyl group (undecyl) with an aryl or alkenyl group from an organohalide or triflate. The general mechanism involves oxidative addition, transmetallation, and reductive elimination .

Example Reaction

R-B(OR’)2+R’-XPd catalyst, baseR-R’+B(OR’)2X\text{R-B(OR')}_2 + \text{R'-X} \xrightarrow{\text{Pd catalyst, base}} \text{R-R'} + \text{B(OR')}_2\text{X}

Where R = undecyl and R' = aryl/alkenyl group .

Chan-Lam Coupling

In the Chan-Lam coupling , this compound reacts with N–H or O–H compounds (e.g., amines, alcohols) in the presence of copper acetate and a base (e.g., pyridine). The reaction proceeds via deprotonation, copper coordination, transmetallation, and reductive elimination .

Example Reaction

R-B(OH)2+R’-NH2Cu(OAc)2,O2,baseR-R’+B(OH)3\text{R-B(OH)}_2 + \text{R'-NH}_2 \xrightarrow{\text{Cu(OAc)}_2, \text{O}_2, \text{base}} \text{R-R'} + \text{B(OH)}_3

Where R = undecyl and R' = aryl/alkyl group .

Protodeboronation

Protodeboronation is a side reaction where the carbon-boron bond breaks, forming a hydrocarbon (undecane) and boric acid. This reaction is influenced by pH and substituents:

  • Acid-catalyzed : Occurs under acidic conditions (e.g., H₂SO₄).

  • Base-catalyzed : Proceeds via boronate ion formation in basic conditions .
    For alkyl boronic acids like this compound, the reaction is minimized in neutral pH but can occur under extreme conditions .

Suzuki Coupling Mechanism

  • Oxidative Addition : Palladium(0) inserts into the carbon-halide bond of the organohalide.

  • Transmetallation : The boron atom replaces the palladium-bound halide.

  • Reductive Elimination : The Pd(II) complex releases the coupled product (R-R') and regenerates Pd(0) .

Chan-Lam Coupling Mechanism

  • Deprotonation : The N–H or O–H compound loses a proton.

  • Copper Coordination : The deprotonated species binds to Cu(II).

  • Transmetallation : The boron group transfers to copper, forming a copper-boron intermediate.

  • Reductive Elimination : Oxidation of Cu(II) to Cu(III), followed by reductive elimination to form the C–N or C–O bond .

Protodeboronation Mechanism

  • Acid Pathway : Boronic acid reacts with acid (e.g., H₃O⁺), leading to protonation and bond cleavage.

  • Base Pathway : Boronate ion forms in basic conditions, followed by hydrolysis to release the hydrocarbon .

Stability and Reactivity

Property Value/Characteristic
Melting Point Not explicitly reported; typical for alkyl boronic acids (~65–127°C)
Solubility Limited in water; soluble in organic solvents
pH Sensitivity Stable in neutral pH; reactive in extreme pH

Research Findings

  • Kinetic Studies : Computational models (e.g., B3LYP/6-31+G(d,p)) indicate that alkyl boronic acids like this compound exhibit moderate reactivity in acidic media, with reactivity influenced by the R-group’s electronegativity .

  • Dynamic Covalent Chemistry : Internal and external catalysis (e.g., buffer effects) can accelerate esterification and hydrolysis rates in boronic acid-diol systems .

Scientific Research Applications

Undecylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Boronic acids, including this compound, are used in the development of sensors for detecting carbohydrates and other biomolecules.

    Medicine: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: this compound is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism of action of undecylboronic acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications, where the boronic acid group can bind to specific biomolecules, leading to a detectable signal. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Structural Comparison :

  • Undecylboronic acid : Features a boronic acid group (-B(OH)₂) attached to an undecyl chain.
  • N-Undecylbenzenesulfonic acid : Contains a sulfonic acid group (-SO₃H) linked to a benzene ring and an undecyl chain .

Functional Differences :

  • Reactivity : Boronic acids form reversible esters with diols (e.g., sugars), whereas sulfonic acids are strong acids used as surfactants or catalysts.
  • Applications : this compound is explored in Suzuki-Miyaura cross-couplings, while N-undecylbenzenesulfonic acid is employed in detergents and ion-exchange resins .
Property This compound N-Undecylbenzenesulfonic Acid
Functional Group -B(OH)₂ -SO₃H
Solubility Moderate in polar solvents High in water
Key Application Organic synthesis Industrial surfactants
Toxicity Alerts Not available Limited data (HMDB0032549)

(3-(Dimethylcarbamoyl)phenyl)boronic Acid

Structural Comparison :

  • Both compounds contain a boronic acid group, but (3-(Dimethylcarbamoyl)phenyl)boronic acid has an aromatic ring with a carbamoyl substituent, unlike the aliphatic chain in this compound .

Functional Contrast :

  • Synthetic Accessibility : (3-(Dimethylcarbamoyl)phenyl)boronic acid has a synthetic accessibility score of 1.43, indicating moderate complexity. This compound’s synthesis may be simpler due to its linear alkyl chain.
Property This compound (3-(Dimethylcarbamoyl)phenyl)boronic Acid
Backbone Aliphatic chain Aromatic ring
Synthetic Accessibility Likely low 1.43
Bioactivity Membrane permeability Enzyme inhibition

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